3-氮杂环丁基烟酸酯

描述

Synthesis Analysis

The synthesis of “3-Azetidinyl nicotinate” and similar compounds has been a topic of research. For instance, a strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl (aza)indoles has been reported . This strategy involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization . Another approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,4, and 1,5-diol derivatives to form the pyrrolidino or piperidino fragments .

Molecular Structure Analysis

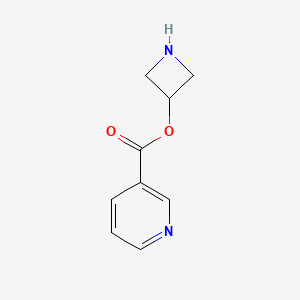

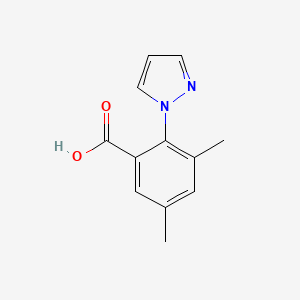

The molecular structure of “3-Azetidinyl nicotinate” contains total 24 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amine(s) (aliphatic), 1 Azetidine(s), and 1 Pyridine(s) .

Chemical Reactions Analysis

Azetidines, which are four-membered nitrogen-containing heterocycles, have unique reactivity driven by a considerable ring strain . Intermolecular [2+2] photocycloadditions represent a powerful method for the synthesis of highly strained, four-membered rings . This approach is commonly employed for the synthesis of oxetanes and cyclobutanes, but the synthesis of azetidines via intermolecular aza Paternò–Büchi reactions remains highly underdeveloped .

科学研究应用

尼古丁胆碱受体和结合位点

研究探索了尼古丁胆碱受体在各种组织中的存在和特征。例如,发现异源尼古丁乙酰胆碱受体 (nAChR) 结合位点的密度在大鼠视网膜中明显高于大脑皮层。这项研究表明,视网膜表达多种亚型的 nAChR,包括包含 β2 亚基的大部分受体和包含 β4 亚基的小部分受体 (Marritt et al., 2005)。此外,对类似物 6-[18F]氟-3-(2(S)-氮杂环丁基甲氧基)吡啶 ([18F]1) 等配体的研究,它是一种 A-85380 的类似物,提供了对它们与 nAChR 结合的见解,其特征是对尼古丁乙酰胆碱受体的 α4β2 亚型具有很高的亲和力 (Koren et al., 2000)。

尼古丁镇痛药的结构稳定性和热力学

尼古丁镇痛药(如 ABT-594)的结构稳定性和热力学一直是研究的主题。研究涉及构象分析和结构稳定性评估,提供了对这些化合物相互作用和稳定性的见解,特别关注氮杂环丁基的取向及其对与受体相互作用的影响 (Mora et al., 2003)。

对细胞存活和分化的影响

烟酰胺(烟酸的衍生物)已被研究其对细胞存活和分化的影响。研究表明,烟酰胺通过抑制多种激酶(包括 ROCK 和酪蛋白激酶 1)促进人多能干细胞的细胞存活和分化。这突出了烟酰胺相关化合物在干细胞应用和疾病治疗中的潜力 (Meng et al., 2018)。

放射性配体的成像开发

大量工作致力于开发用于成像 nAChR 的放射性配体,有助于研究各种神经系统疾病。已经开发出具有优化成像特性的放射性配体,例如 [(18)F]AZAN,以克服现有放射性配体的局限性,并为研究人脑中的 nAChR 提供更好的工具 (Horti et al., 2010)。

未来方向

Recent advancements in drug discovery have inspired the development of synthetic strategies aiming for the incorporation of bioactive skeletal features into newly synthesized molecules . The development of synthetic pathways for the incorporation of privileged structures into bioactive molecules, especially at the later stages of synthesis, may reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization .

属性

IUPAC Name |

azetidin-3-yl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVNWZMZZFXPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinyl nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)

![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)

![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)

![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)

![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)

![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)

![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)

![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)

![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)

![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)